molecular formula C27H56O2Si B14460099 Trimethylsilyl tetracosanoate CAS No. 74367-37-6

Trimethylsilyl tetracosanoate

Cat. No.: B14460099
CAS No.: 74367-37-6
M. Wt: 440.8 g/mol
InChI Key: MFKGSZQXHZDMAM-UHFFFAOYSA-N
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Description

Trimethylsilyl tetracosanoate is a silyl ester derivative of tetracosanoic acid (a C24 saturated fatty acid). Its molecular formula is C₂₇H₅₆O₂Si, with a molecular weight of 440.88 g/mol. The compound is formed by replacing the hydroxyl group of tetracosanoic acid with a trimethylsilyl (-Si(CH₃)₃) group, enhancing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis . It has been identified in plant extracts, such as Amomum nilgiricum rhizome, where it may contribute to bioactive properties .

Properties

CAS No.

74367-37-6

Molecular Formula

C27H56O2Si

Molecular Weight

440.8 g/mol

IUPAC Name

trimethylsilyl tetracosanoate

InChI

InChI=1S/C27H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-30(2,3)4/h5-26H2,1-4H3

InChI Key

MFKGSZQXHZDMAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl tetracosanoate can be synthesized through the reaction of tetracosanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl tetracosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trimethylsilyl tetracosanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups . Additionally, the trimethylsilyl group can enhance the volatility and stability of compounds, making them more amenable to analytical techniques such as gas chromatography .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
This compound C₂₇H₅₆O₂Si 440.88 C24 saturated fatty acid with TMS ester Plant extracts (e.g., A. nilgiricum)
Trimethylsilyl tricosanoate C₂₆H₅₄O₂Si 426.79 C23 saturated fatty acid with TMS ester NIST database
Oleic acid trimethylsilyl ester C₂₁H₄₂O₂Si 370.63 C18 monounsaturated fatty acid (ω-9) with TMS ester Microbial metabolite studies
Trimethylsilyl 24-(trimethylsilyloxy)tetracosanoate C₂₇H₅₆O₃Si₂ 488.98 C24 acid with TMS ester + TMS ether at C24 Molecular docking with SARS-CoV-2
9,12-Octadecadienoic acid TMS ester C₂₁H₄₀O₃Si 386.62 C18 diunsaturated fatty acid with TMS ester Upregulated in E. coli

Key Observations :

Chain Length and Saturation: this compound has a longer saturated chain (C24) compared to C18 derivatives like oleic acid TMS ester, increasing hydrophobicity and molecular weight . Unsaturated analogs (e.g., oleic acid TMS ester) exhibit lower molecular weights and altered physicochemical properties due to double bonds .

Functional Group Complexity: Trimethylsilyl 24-(trimethylsilyloxy)tetracosanoate contains both ester and ether silyl groups, enhancing its polarity compared to simpler TMS esters .

Physicochemical Properties

Property This compound Trimethylsilyl Tricosanoate Oleic Acid TMS Ester
Boiling Point (°C) >300 (estimated) 290–310 250–270
Solubility Low in water; high in organic solvents Similar to tetracosanoate Higher solubility due to unsaturation
Retention Time (GC-MS) ~31.7 min ~30.0 min ~21.9 min

Notes:

  • Longer-chain TMS esters (e.g., C24 vs. C18) exhibit higher retention times in GC-MS due to increased molecular weight .
  • Unsaturated analogs elute earlier than saturated counterparts due to reduced van der Waals interactions .

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